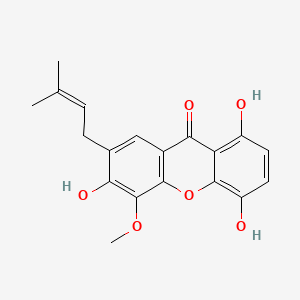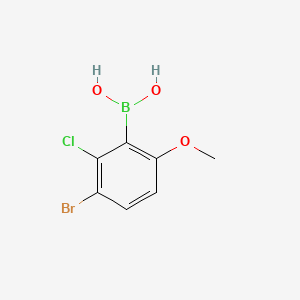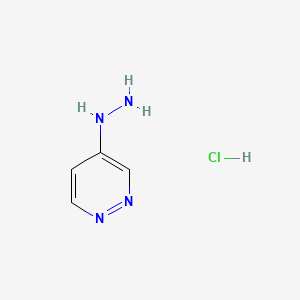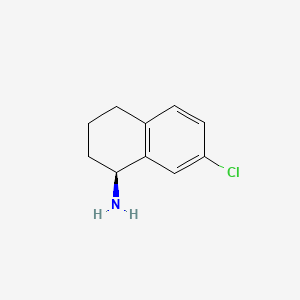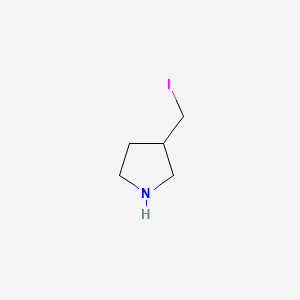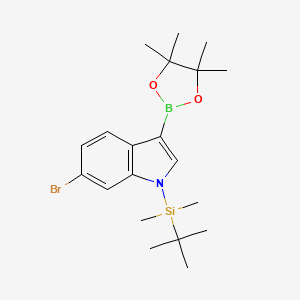
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester” is a compound with the linear formula C20H31BBrNO2Si . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . This compound is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Chemical Reactions Analysis
This compound is often used in the Suzuki–Miyaura coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación
Organosilatrane Building Blocks
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is a functional compound that can be employed as a building block in organosilatrane synthesis. It contributes to the creation of reactive groups such as amino, bromo, boronic ester, and alkynyl, which are pivotal in coupling reactions. The stability of the silatrane functional group during palladium-catalyzed reactions and silica-gel purification makes these compounds suitable for further synthetic manipulations, leading to the formation of more complex organosilatrane species (Brennan, Gust, & Brudvig, 2014).
Suzuki-Miyaura Coupling Polymerization
This compound plays a significant role in Suzuki-Miyaura coupling polymerization, particularly in the synthesis of boronate-terminated π-conjugated polymers using excess dibromo monomers. The process results in high-molecular-weight polymers with boronic acid (ester) moieties at both ends. These polymers can be further modified to yield various functional groups, expanding their applicability in material science (Nojima et al., 2016).
Analytical Challenges and Solutions
The analysis of pinacolboronate esters, including 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester, presents unique analytical challenges due to their propensity for facile hydrolysis to boronic acids. The non-volatility and poor solubility of these hydrolyzed products pose difficulties in typical analytical techniques such as GC and normal-phase HPLC. However, innovative approaches, including the use of non-aqueous, aprotic diluents, and highly basic mobile phases, have been developed to stabilize these compounds, enabling their successful analysis and confirming their purity and stability (Zhong et al., 2012).
Direcciones Futuras
The future directions of research involving this compound could involve further exploration of its use in the Suzuki–Miyaura coupling reaction, as well as other carbon–carbon bond forming reactions . Additionally, the development of more efficient synthesis methods for this compound could be a valuable area of future research .
Propiedades
IUPAC Name |
[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDMVTZNJIIBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BBrNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681937 |
Source


|
| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester | |
CAS RN |
1256358-99-2 |
Source


|
| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

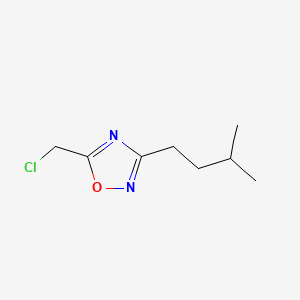
![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)
![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)
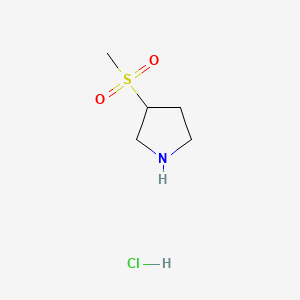
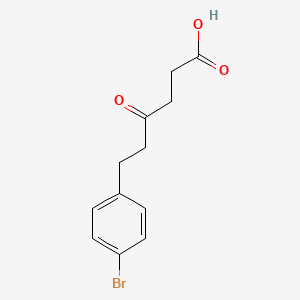

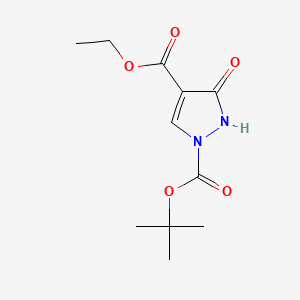
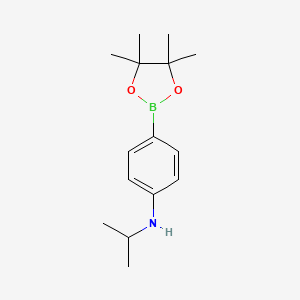
![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)
